![molecular formula C12H11ClN2S B2403338 n-Allyl-4-(2-chlorophenyl)thiazol-2-amine CAS No. 21344-92-3](/img/structure/B2403338.png)
n-Allyl-4-(2-chlorophenyl)thiazol-2-amine
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Overview
Description
Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Antimicrobial Activity
Anticancer Activity
Anti-HIV Activity
Anti-Inflammatory Properties
Antibacterial Properties
Antifungal Activity
Future Directions
The future directions for “n-Allyl-4-(2-chlorophenyl)thiazol-2-amine” and its derivatives could involve further exploration of their biological activities and potential applications in medicine. Thiazole compounds have shown promise in various areas, including antimicrobial, antifungal, and antitumor activities .
Mechanism of Action
Target of Action
n-Allyl-4-(2-chlorophenyl)thiazol-2-amine is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may interact with a variety of targets, leading to different changes in cellular function.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
Its molecular weight is 250.75 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
4-(2-chlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-2-7-14-12-15-11(8-16-12)9-5-3-4-6-10(9)13/h2-6,8H,1,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNYQOKYDIDXDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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